1-(4-Chlorophenyl)-2-(methylamino)butan-1-one,monohydrochloride
Description
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones It is characterized by the presence of a chlorophenyl group, a methylamino group, and a butanone backbone
Properties
CAS No. |
2749435-17-2 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H |
InChI Key |
OQMOMGIGLGWLDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)Cl)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Ketone Formation: The amine is then reacted with a suitable ketone precursor to form the final product, 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one.
Hydrochloride Formation: The final product is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Used for the reduction step to improve efficiency.
Crystallization: Employed to purify the final product and obtain the monohydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of secondary amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: Formation of 1-(4-chlorophenyl)-2-(methylamino)butanol.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-(methylamino)butan-1-one
- 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one
- 1-(4-Methoxyphenyl)-2-(methylamino)butan-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and pharmacological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable subject of study in various research fields.
Biological Activity
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride, also known as a synthetic cathinone, belongs to a class of compounds that exhibit stimulant properties similar to amphetamines. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15ClNO
- Molecular Weight : 248.15 g/mol
- CAS Number : 2749435-17-2
The compound primarily acts as a stimulant by interacting with various neurotransmitter systems in the brain. Its mechanism includes:
- Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling.
- Norepinephrine Transporter (NET) : Inhibition increases norepinephrine availability, contributing to heightened alertness and energy.
- Serotonin Transporter (SERT) : Inhibition results in elevated serotonin levels, which may affect mood and anxiety.
These actions collectively contribute to the stimulant effects observed with this compound.
Stimulant Effects
Research indicates that synthetic cathinones like 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one can produce effects such as:
- Increased energy and alertness
- Enhanced mood and euphoria
- Potential for addiction and abuse
Toxicological Studies
Toxicological assessments have shown that synthetic cathinones can lead to significant adverse effects including cardiovascular issues, neurotoxicity, and potential for overdose. The specific toxicological profile of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one is still under investigation.
In Vitro Studies
A study examined the metabolic pathways of synthetic cathinones, revealing that compounds similar to 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one undergo extensive metabolism via cytochrome P450 enzymes. This suggests variable pharmacokinetics which could influence both efficacy and toxicity profiles in humans .
Clinical Observations
Clinical reports have documented cases of acute intoxication associated with the use of synthetic cathinones. Symptoms often include:
- Severe agitation
- Tachycardia
- Hypertension
These findings underscore the need for caution regarding recreational use .
Data Table: Comparison of Synthetic Cathinones
| Compound Name | CAS Number | Main Effects | Toxicity Profile |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one | 2749435-17-2 | Stimulant, euphoria | Cardiovascular risks |
| 4-Methylmethcathinone (4-MMC) | 1224583-73-0 | Euphoria, increased energy | Neurotoxicity |
| Mephedrone | 1189787-91-8 | Stimulant, empathogenic | Potential for addiction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
